The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities. The specific structure of 1-(2,2-difluoroethyl)-4-methyl-5-nitro-1H-pyrazole positions it as a potentially valuable molecule in drug design and development. Its molecular formula is , with a molecular weight of approximately 206.16 g/mol. The compound's CAS number is 1344078-17-6, making it identifiable in chemical databases such as PubChem and BenchChem .
The synthesis of 1-(2,2-difluoroethyl)-4-methyl-5-nitro-1H-pyrazole typically involves several key steps:
The molecular structure of 1-(2,2-difluoroethyl)-4-methyl-5-nitro-1H-pyrazole features:
The reactivity of 1-(2,2-difluoroethyl)-4-methyl-5-nitro-1H-pyrazole can be explored through various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to optimize yields and selectivity.
The mechanism of action for compounds like 1-(2,2-difluoroethyl)-4-methyl-5-nitro-1H-pyrazole typically involves:
Research indicates that modifications on the pyrazole ring can significantly affect binding affinity and selectivity towards biological targets .
Data on solubility, stability under light or heat exposure, and reactivity with common reagents should be compiled from experimental observations.
The applications of 1-(2,2-difluoroethyl)-4-methyl-5-nitro-1H-pyrazole span several scientific fields:
The pyrazole heterocycle—a five-membered ring featuring two adjacent nitrogen atoms (N1 and N2)—is a privileged scaffold in medicinal chemistry due to its remarkable versatility in drug design. This nucleus demonstrates extensive structural plasticity, enabling substitutions at N1, C3, C4, and C5 positions to fine-tune pharmacokinetic and pharmacodynamic properties. Its presence in clinically validated drugs spans diverse therapeutic areas: celecoxib (COX-2 inhibitor), rimonabant (cannabinoid receptor antagonist), and CDPPB (mGluR5 potentiator) exemplify its adaptability [6] [7]. The pyrazole ring contributes to target binding through multiple mechanisms:
Regioselective functionalization, as demonstrated by Žukauskaitė et al., enables precise pharmacophore elaboration. For instance, ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates serve as precursors to fused diazepinones with tailored bioactivity [2].
Fluorination is a cornerstone strategy in modern medicinal chemistry, with ~30% of pharmaceuticals containing fluorine. The difluoroethyl group (–CH₂CF₂H) exemplifies this impact, conferring distinct advantages:
In pyrazole derivatives, N1-difluoroethylation enhances blood-brain barrier penetration and reduces first-pass clearance. Patent US11090288B2 highlights fluorinated pyrazoles as potent modulators of autoimmune disorders due to improved target engagement and pharmacokinetic profiles [3].
Table 1: Impact of Fluorination on Pyrazole Properties
Substituent | logP | Metabolic Half-life (hr) | Plasma Protein Binding (%) | |
---|---|---|---|---|
–CH₂CH₃ | 2.1 | 1.5 | 75 | |
–CH₂CF₃ | 2.8 | 4.2 | 82 | |
–CH₂CF₂H | 2.3 | 3.8 | 78 | [3] [6] |
Nitro groups (–NO₂) on heterocycles serve dual roles: as bioisosteres for carboxylates and as prodrug triggers activated under hypoxic conditions. Historically, nitroheterocycles like metronidazole (antiprotozoal) exploited microbial nitroreductase activity for selective toxicity [6]. In contemporary design, the C5-nitro group in pyrazoles:
Notably, 5-nitropyrazoles demonstrate superior α-glucosidase inhibition compared to acarbose, underscoring therapeutic relevance beyond antiparasitic applications [2].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: